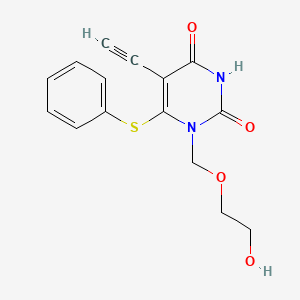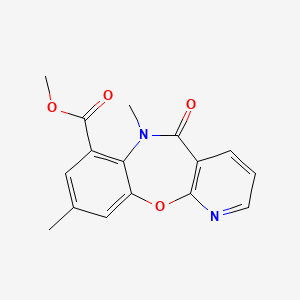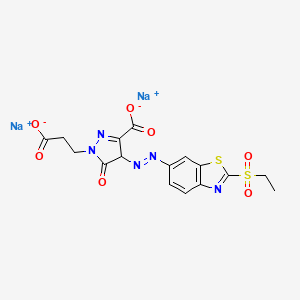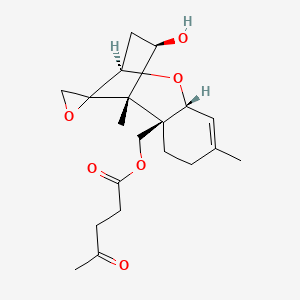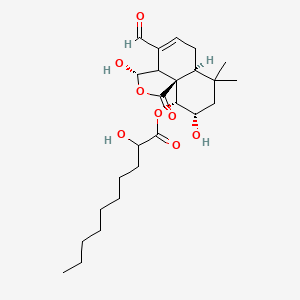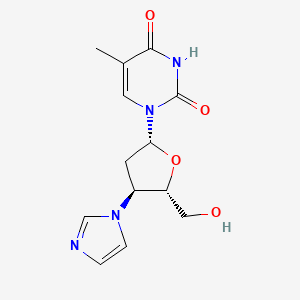
3'-Deoxy-3'-imidazol-1-yl-thymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Deoxy-3’-imidazol-1-yl-thymidine is a synthetic nucleoside analog that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is structurally similar to thymidine, a nucleoside component of DNA, but with a modification at the 3’ position where an imidazole ring replaces the hydroxyl group. This alteration imparts unique properties to the compound, making it a valuable tool in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’-imidazol-1-yl-thymidine typically involves the following steps:
Starting Material: The synthesis begins with thymidine, which undergoes a series of chemical reactions to introduce the imidazole moiety.
Deoxygenation: The 3’-hydroxyl group of thymidine is removed through a deoxygenation reaction, often using reagents like triphenylphosphine and diethyl azodicarboxylate.
Imidazole Introduction: The imidazole ring is introduced via a nucleophilic substitution reaction. This step involves the use of imidazole and a suitable leaving group, such as a halide, to facilitate the substitution at the 3’ position.
Industrial Production Methods
Industrial production of 3’-Deoxy-3’-imidazol-1-yl-thymidine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Reactors: Large-scale batch reactors are used to carry out the chemical reactions under controlled conditions.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Deoxy-3’-imidazol-1-yl-thymidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazole ring can be further modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, imidazole, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
3’-Deoxy-3’-imidazol-1-yl-thymidine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Mécanisme D'action
The mechanism of action of 3’-Deoxy-3’-imidazol-1-yl-thymidine involves its incorporation into DNA during replication. The imidazole ring disrupts normal base pairing, leading to the inhibition of DNA synthesis. This property makes it a potential candidate for antiviral and anticancer therapies, as it can interfere with the replication of viral and cancerous cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analog with antiviral properties.
3’-Deoxy-3’-fluorothymidine (FLT): Used in imaging studies for cancer diagnosis.
3’-Deoxy-3’-cyano-thymidine: Investigated for its potential therapeutic applications.
Uniqueness
3’-Deoxy-3’-imidazol-1-yl-thymidine is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with biological targets, making it a valuable compound for research and therapeutic applications.
Propriétés
Numéro CAS |
124355-41-5 |
|---|---|
Formule moléculaire |
C13H16N4O4 |
Poids moléculaire |
292.29 g/mol |
Nom IUPAC |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-imidazol-1-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H16N4O4/c1-8-5-17(13(20)15-12(8)19)11-4-9(10(6-18)21-11)16-3-2-14-7-16/h2-3,5,7,9-11,18H,4,6H2,1H3,(H,15,19,20)/t9-,10+,11+/m0/s1 |
Clé InChI |
YKKUJLKEDKTFNE-HBNTYKKESA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3C=CN=C3 |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




